BRD0705 is a selective inhibitor of glycogen synthase kinase 3 alpha, developed as part of a series of compounds aimed at exploiting the structural differences between the isoforms of glycogen synthase kinase 3, specifically glycogen synthase kinase 3 alpha and glycogen synthase kinase 3 beta. This compound has shown promise in various preclinical studies, particularly in the context of treating acute myeloid leukemia and other central nervous system disorders.
BRD0705 was synthesized by researchers at the Broad Institute and has been characterized in multiple studies for its selectivity and efficacy against specific biological targets. It is part of a broader investigation into the role of glycogen synthase kinase 3 in cellular signaling pathways and disease mechanisms.
BRD0705 falls under the category of small molecule inhibitors that target protein kinases. Specifically, it is classified as a selective inhibitor for glycogen synthase kinase 3 alpha due to its unique binding characteristics that differentiate it from other kinases.
The synthesis of BRD0705 involves several steps that focus on optimizing its binding affinity and selectivity for glycogen synthase kinase 3 alpha. The compound was designed based on structural insights into the ATP-binding site of glycogen synthase kinase 3 alpha and beta, utilizing a combination of medicinal chemistry techniques.
Technical Details:
BRD0705's molecular structure is characterized by specific functional groups that confer its selectivity for glycogen synthase kinase 3 alpha. The key features include:
Data:
The chemical reactions involving BRD0705 primarily focus on its interaction with glycogen synthase kinase 3 alpha. The compound acts by binding to the ATP-binding pocket, inhibiting the phosphorylation activity of the enzyme.
Technical Details:
BRD0705 exerts its effects through a well-defined mechanism involving inhibition of glycogen synthase kinase 3 alpha activity. This inhibition leads to alterations in various signaling pathways, particularly those involved in cell cycle regulation and apoptosis.
Data:
BRD0705 is a solid at room temperature with moderate solubility in organic solvents. Its stability under physiological conditions has been assessed through various assays.
BRD0705 exhibits properties typical of small molecule kinase inhibitors:
Relevant Data or Analyses:
BRD0705 has been investigated for its potential applications in treating several conditions:
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9